molecular formula C13H14N2O3 B1442575 (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1322604-42-1

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No. B1442575
M. Wt: 246.26 g/mol
InChI Key: BNMWTNMTRVDSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid” is an organic compound with a molecular weight of 246.27 . It is also known as TMQA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3/c1-7-4-5-10-12 (8 (7)2)14-9 (3)15 (13 (10)18)6-11 (16)17/h4-5H,6H2,1-3H3, (H,16,17) . This indicates that the compound has a quinazolinone core structure with three methyl groups at positions 2, 7, and 8, and an acetic acid group attached to the quinazolinone ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.27 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Antibacterial Activity

  • Research has demonstrated the synthesis of new triazoles derived from 4-oxoquinazolin-3(4H)-yl and their antibacterial activity against several strains, including S.aureus and E.coli (Singh et al., 2010).

Anti-Inflammatory and Analgesic Agents

  • Compounds with a structure of 4-oxoquinazolin-3(4H)-yl have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Kumar et al., 2014).

Pharmacological Activities

  • Several derivatives of 6-bromoquinazolinones, which include the 4-oxoquinazolin-3(4H)-yl structure, have been studied for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects (Rajveer et al., 2010).

Anticonvulsant Properties

  • A study explored the synthesis of new derivatives of 4-oxaquinazolin-3(4H)-yl-acetic acid and their potential anticonvulsant properties (Ukrainets et al., 1994).

Synthesis and Characterization

  • New derivatives of 4-oxoquinazoline were synthesized and characterized, aiming at exploring their potential biological activities, including analgesic and anti-inflammatory effects (Dewangan et al., 2016).

Antimicrobial Activity

  • Some newly synthesized quinazolinone derivatives were studied for their antimicrobial activity, demonstrating varying levels of effectiveness (Rao et al., 2020).

properties

IUPAC Name

2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMWTNMTRVDSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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